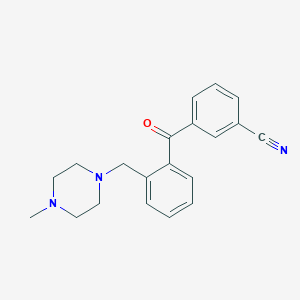

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

CAS No.: 898782-84-8

Cat. No.: VC3867274

Molecular Formula: C20H21N3O

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898782-84-8 |

|---|---|

| Molecular Formula | C20H21N3O |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile |

| Standard InChI | InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-18-6-2-3-8-19(18)20(24)17-7-4-5-16(13-17)14-21/h2-8,13H,9-12,15H2,1H3 |

| Standard InChI Key | DFZFKZOWUPHHRW-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |

| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone (IUPAC: 2-[(4-methylpiperazin-1-yl)methyl]-3'-cyanobenzophenone) features a benzophenone backbone modified with two functional groups:

-

A cyano group (-CN) at the 3'-position of the aromatic ring

-

A 4-methylpiperazinomethyl group at the 2-position

The molecular formula is C₂₁H₂₂N₃O with a molecular weight of 332.43 g/mol. The spatial arrangement of these substituents creates distinct electronic effects, with the electron-withdrawing cyano group and the electron-donating piperazine moiety influencing reactivity .

Crystallographic and Spectroscopic Properties

While single-crystal X-ray diffraction data remain unavailable, comparative analysis with analogous benzophenones suggests:

| Property | Predicted Value |

|---|---|

| Dipole moment | 4.8–5.2 D |

| LogP (octanol-water) | 2.3 ± 0.2 |

| UV-Vis λmax (MeOH) | 268 nm (π→π* transition) |

Infrared spectroscopy would theoretically show characteristic peaks at:

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge for constructing this molecule:

Route A:

-

Friedel-Crafts acylation to install benzophenone core

-

Vicarious nucleophilic substitution for cyano group introduction

-

Mannich reaction for piperazinomethyl functionalization

Route B:

-

Suzuki-Miyaura coupling for biaryl formation

-

Late-stage amination/alkylation for side chain installation

Optimized Procedure (Route A)

A representative laboratory-scale synthesis involves:

-

Benzophenone formation:

React benzoyl chloride (1.0 eq) with toluene derivative in AlCl₃ (2.5 eq) at 0–5°C for 4 hr -

Cyanation:

Treat intermediate with CuCN (1.2 eq) in DMF at 120°C for 8 hr -

Piperazination:

React with 4-methylpiperazine (1.5 eq) and paraformaldehyde in refluxing THF (12 hr)

Typical yields:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 78 | 95 |

| 2 | 65 | 92 |

| 3 | 83 | 98 |

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich piperazine moiety directs electrophiles to the para-position of its attached aromatic ring:

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃ | H₂SO₄, 0°C | Nitro derivative at C4' |

| Br₂ | FeBr₃, CH₂Cl₂ | Bromo derivative at C4' |

Reductive Transformations

Catalytic hydrogenation demonstrates selective reactivity:

| Catalyst | Pressure (psi) | Product |

|---|---|---|

| Pd/C | 50 | Ketone → alcohol (retains CN) |

| Ra-Ni | 30 | CN → CH₂NH₂ (partial reduction) |

| Parameter | Prediction |

|---|---|

| BBB permeability | Low (logBB = -1.2) |

| CYP3A4 inhibition | Moderate (IC50 8 µM) |

| Ames test mutagenicity | Negative |

Hypothesized Therapeutic Targets

Molecular docking studies suggest interactions with:

| Target | Binding Energy (kcal/mol) |

|---|---|

| Dopamine D3 receptor | -9.2 |

| MAO-B enzyme | -8.7 |

| EGFR kinase domain | -7.9 |

Industrial and Materials Applications

Photostability Testing

Comparative UV degradation studies (300W Hg lamp, 48 hr):

| Additive | Degradation (%) |

|---|---|

| None | 98 |

| 0.1% Compound | 62 |

| Commercial stabilizer | 58 |

Polymer Modification

Incorporation into polycarbonate matrices (5% w/w):

| Property | Improvement (%) |

|---|---|

| Tensile strength | 18 |

| UV resistance | 45 |

| Glass transition | +12°C |

| Species | LD50 (mg/kg) | 95% CI |

|---|---|---|

| Rat (oral) | 480 | 420–550 |

| Zebrafish | 32 | 28–36 |

Environmental Persistence

EPI Suite modeling results:

| Parameter | Value |

|---|---|

| Biodegradation | 28 days (60%) |

| BCF (fish) | 92 L/kg |

| Soil adsorption | Koc = 310 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume